molecular formula C12H14O3 B8606356 Methyl 3-methyl-2-oxo-3-phenylbutanoate

Methyl 3-methyl-2-oxo-3-phenylbutanoate

Cat. No. B8606356
M. Wt: 206.24 g/mol
InChI Key: UFOVFKUTGZSRFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07390910B2

Procedure details

To a 0° C. (ice water bath) solution of 3-phenyl-3-methyl-2-oxobutanoate (9.0 g, 47 mmol, from Reference Example 35) in ether (40 mL) and methanol (60 mL). Trimethylsilyl diazomethane (2.0 M solution in hexanes, 35 mL, 70 mmol, Aldrich) is added dropwise until the evolution of gas ceased and the yellow color of the reagent persisted in solution. The solvents are evaporated under reduced pressure and the residue is taken up in ether/hexanes (1:1) and washed with 2% aqueous hydrochloric acid, saturated aqueous sodium bicarbonate solution, and saturated aqueous sodium chloride solution. The combined extracts are then dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give a straw-colored liquid (8.5 g, 88%). MS (ES+): (M+H)=206.9
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-phenyl-3-methyl-2-oxobutanoate
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five
Yield
88%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([CH3:14])([CH3:13])[C:8](=[O:12])[C:9]([O-:11])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:15][Si](C=[N+]=[N-])(C)C>CCOCC.CO>[C:1]1([C:7]([CH3:14])([CH3:13])[C:8](=[O:12])[C:9]([O:11][CH3:15])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
3-phenyl-3-methyl-2-oxobutanoate
Quantity
9 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(C(=O)[O-])=O)(C)C
Step Three
Name
Quantity
35 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 0° C.
CUSTOM
Type
CUSTOM
Details
The solvents are evaporated under reduced pressure
WASH
Type
WASH
Details
washed with 2% aqueous hydrochloric acid, saturated aqueous sodium bicarbonate solution, and saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts are then dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(C(=O)OC)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.